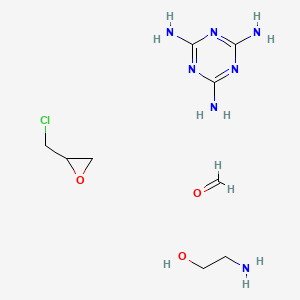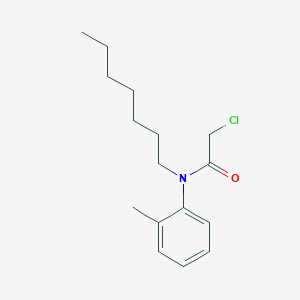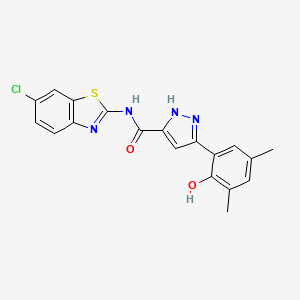![molecular formula C17H22N4O2S B14157173 N-(5-Isopropyl-[1,3,4]thiadiazol-2-yl)-N'-phenethyl-succinamide CAS No. 714938-76-8](/img/structure/B14157173.png)
N-(5-Isopropyl-[1,3,4]thiadiazol-2-yl)-N'-phenethyl-succinamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(5-Isopropyl-[1,3,4]thiadiazol-2-yl)-N’-phenethyl-succinamide is a compound that belongs to the class of thiadiazole derivatives Thiadiazoles are heterocyclic compounds containing sulfur and nitrogen atoms in a five-membered ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-(5-Isopropyl-[1,3,4]thiadiazol-2-yl)-N’-phenethyl-succinamide typically involves the reaction of a thiadiazole derivative with a succinamide derivative. One common method involves the use of hydrazonoyl halides and hydrazinecarbothioamide as starting materials. The reaction is carried out in the presence of a base such as triethylamine in an organic solvent like ethanol .
Industrial Production Methods
Industrial production of thiadiazole derivatives, including N-(5-Isopropyl-[1,3,4]thiadiazol-2-yl)-N’-phenethyl-succinamide, often involves large-scale synthesis using similar reaction conditions as in laboratory synthesis. The process may include additional steps for purification and isolation of the final product, such as recrystallization or chromatography .
Análisis De Reacciones Químicas
Types of Reactions
N-(5-Isopropyl-[1,3,4]thiadiazol-2-yl)-N’-phenethyl-succinamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where a nucleophile replaces a functional group in the molecule.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols .
Aplicaciones Científicas De Investigación
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its antimicrobial and antifungal properties.
Medicine: Explored for its potential as an anticancer agent due to its ability to inhibit certain enzymes and pathways involved in cancer cell proliferation.
Industry: Utilized in the development of new materials with specific properties, such as corrosion inhibitors.
Mecanismo De Acción
The mechanism of action of N-(5-Isopropyl-[1,3,4]thiadiazol-2-yl)-N’-phenethyl-succinamide involves its interaction with specific molecular targets and pathways. For example, in cancer cells, the compound may inhibit the activity of enzymes involved in DNA replication, leading to cell cycle arrest and apoptosis. The exact molecular targets and pathways can vary depending on the specific application and biological context .
Comparación Con Compuestos Similares
Similar Compounds
- 2-Chloro-N-(5-isopropyl-1,3,4-thiadiazol-2-yl)acetamide
- N-(5-Nitrothiazol-2-yl)-2-((5-((4-(trifluoromethyl)phenyl)amino)-1,3,4-thiadiazol-2-yl)thio)acetamide
- N-(5-Trifluoromethyl-1,3,4-thiadiazol-2-yl)-2-[(5-(substitutedamino)-1,3,4-thiadiazol-2-yl)thio]acetamides
Uniqueness
N-(5-Isopropyl-[1,3,4]thiadiazol-2-yl)-N’-phenethyl-succinamide is unique due to its specific structural features, such as the isopropyl and phenethyl groups, which may confer distinct biological activities and chemical reactivity compared to other thiadiazole derivatives .
Propiedades
Número CAS |
714938-76-8 |
|---|---|
Fórmula molecular |
C17H22N4O2S |
Peso molecular |
346.4 g/mol |
Nombre IUPAC |
N-(2-phenylethyl)-N'-(5-propan-2-yl-1,3,4-thiadiazol-2-yl)butanediamide |
InChI |
InChI=1S/C17H22N4O2S/c1-12(2)16-20-21-17(24-16)19-15(23)9-8-14(22)18-11-10-13-6-4-3-5-7-13/h3-7,12H,8-11H2,1-2H3,(H,18,22)(H,19,21,23) |
Clave InChI |
NRWSFJGALFIVSY-UHFFFAOYSA-N |
SMILES canónico |
CC(C)C1=NN=C(S1)NC(=O)CCC(=O)NCCC2=CC=CC=C2 |
Solubilidad |
5 [ug/mL] (The mean of the results at pH 7.4) |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![7-amino-5-(2,4-dichlorophenyl)-2,4-dioxo-1,3,4,5-tetrahydro-2H-pyrano[2,3-d]pyrimidine-6-carbonitrile](/img/structure/B14157096.png)
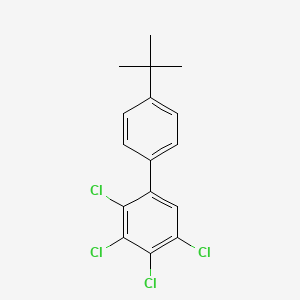
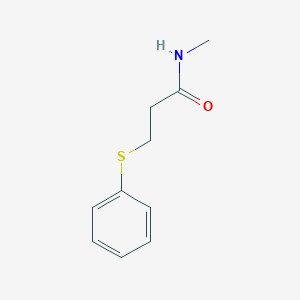
![N-[3-(2-methoxyphenyl)-3-methylpentyl]-2-phenylacetamide](/img/structure/B14157107.png)
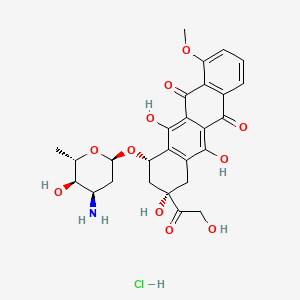

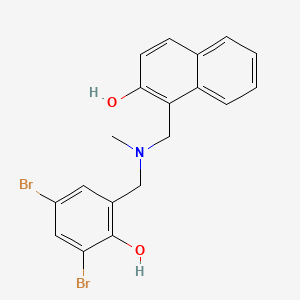
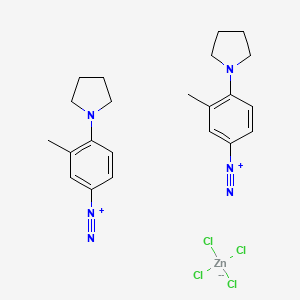
![14-(1,3-Benzodioxol-5-yl)-11-(furan-2-carbonyl)-10,14-diazatetracyclo[8.6.0.02,7.012,16]hexadeca-2,4,6,8-tetraene-13,15-dione](/img/structure/B14157135.png)
![4,6-Dimethyl[1,2,5]selenadiazolo[3,4-d]pyrimidine-5,7(4H,6H)-dione](/img/structure/B14157145.png)
